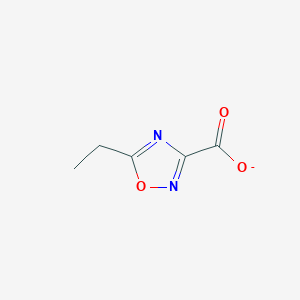

5-Ethyl-1,2,4-oxadiazole-3-carboxylate

Description

5-Ethyl-1,2,4-oxadiazole-3-carboxylate (CAS: 1245645-77-5) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at the 5-position and an ethyl ester at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions or ester hydrolysis of precursor compounds, as demonstrated in studies on related oxadiazoles .

Properties

Molecular Formula |

C5H5N2O3- |

|---|---|

Molecular Weight |

141.10 g/mol |

IUPAC Name |

5-ethyl-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9)/p-1 |

InChI Key |

XCGHNLDUTZREGP-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches for 1,2,4-Oxadiazole Derivatives

Amidoxime-Based Methodologies

The most well-established route for synthesizing 1,2,4-oxadiazole derivatives involves the cyclization of amidoximes with suitable carboxylic acid derivatives. This approach can be specifically adapted for the preparation of 5-ethyl-1,2,4-oxadiazole-3-carboxylate through careful selection of starting materials.

The general reaction sequence typically involves:

- Formation of an amidoxime intermediate

- O-acylation with a carboxylic acid derivative

- Cyclodehydration to form the oxadiazole ring

This methodology, first proposed by Tiemann and Krüger, initially resulted in the formation of multiple products. However, the use of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine significantly improves the synthesis efficacy.

1,3-Dipolar Cycloaddition Approaches

Another established method for 1,2,4-oxadiazole formation involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. Despite the accessibility of starting materials, this approach has traditionally been challenging due to the unreactive nature of the -CN triple bond and potential side reactions leading to 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization.

A significant advancement was reported by Bokach et al., who demonstrated that platinum(IV) catalysis enables 1,3-dipolar cycloaddition under milder conditions. However, this approach still presents challenges such as poor solubility of starting materials, suboptimal yields, and the cost of platinum catalysts.

Specific Preparation Methods for this compound

Vilsmeier Reagent Activation Method

One effective method for preparing this compound involves the use of Vilsmeier reagent for activating carboxylic acid groups. This one-pot synthetic procedure, reported by Zarei M., proceeds as follows:

- Activation of the carboxylic acid (ethylcarboxylic acid) via reaction with Vilsmeier reagent

- Reaction with an appropriate amidoxime

- Cyclization to form the oxadiazole ring

This approach offers several advantages including good to excellent yields (61–93%), simple purification protocols, readily available starting materials, and one-pot synthesis.

Oxidative Cyclization Methods

Several oxidative cyclization methods have been developed that can be adapted for the synthesis of this compound:

tert-Butyl Hypoiodite Method

This approach utilizes tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and sodium iodide, to facilitate oxidative cyclization. The reaction proceeds efficiently in dimethyl carbonate (DMC) as solvent. When applied to the preparation of this compound, this method can yield the target compound through oxidative cyclization of the corresponding N-acyl hydrazones.

Visible Light-Induced Oxidative Cyclization

Yadav and Yadav reported a novel approach using visible light to induce oxidative cyclization of aldehydes and acyl hydrazides. This reaction utilizes eosin Y as an organophotoredox catalyst and proceeds in an aerobic environment. For the synthesis of this compound, this would involve:

- Preparation of ethylglyoxal hydrazide

- Reaction with an appropriate aldehyde

- Visible light-induced oxidative cyclization

Direct Synthetic Routes from Oxalate Derivatives

A particularly relevant method for the synthesis of 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl esters (which can be adapted for 1,2,4-oxadiazole derivatives) involves a three-step process:

- Reaction of dialkyl oxalate with hydrazine hydrate to obtain monoalkyl oxalate hydrazide

- Acylation of the obtained monoalkyl oxalate hydrazide with fatty acid anhydride to form 2-hydrazide-monoalkyl oxalate

- Dehydration ring closure reaction to obtain the target oxadiazole

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation provides an efficient and environmentally friendly approach to oxadiazole synthesis. For the preparation of this compound, this would involve:

- Formation of an appropriate ethyl-substituted precursor

- Microwave-assisted cyclization

This method generally requires shorter reaction times and reduced energy consumption compared to conventional heating methods.

Solvent-Free Grinding Methods

Several researchers have reported solvent-free grinding methods for the synthesis of oxadiazole derivatives that could be adapted for this compound:

Iodine-Catalyzed Grinding

Taha et al. developed a method involving grinding of hydrazides with substituted benzaldehydes in the presence of catalytic amounts of iodine. This approach is extremely efficient, requiring only 5-10 minutes of grinding time. For this compound synthesis, appropriate hydrazides and aldehydes containing ethyl substituents would be selected.

Iron(III) Chloride-Mediated Synthesis

Sankaram et al. reported an effective green synthetic method involving grinding of hydrazine hydrate and aryl aldehyde, followed by oxidative cyclization with FeCl₃·6H₂O under solvent-free conditions. This approach could be modified for the synthesis of this compound.

Electrochemical Methods

Electrochemical approaches represent cutting-edge green chemistry methods for oxadiazole synthesis:

Anodic Cyclization

Singh et al. demonstrated an environmentally friendly anodic cyclization method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The procedure involves electrolysis of N'-benzylidene benzo hydrazides in the presence of lithium perchlorate as supporting electrolyte in anhydrous acetonitrile at room temperature. This method results in complete consumption of starting materials with minimal waste.

Reaction Conditions and Yield Optimization

Comparison of Synthetic Methods

The following table summarizes key synthetic approaches for this compound and structurally similar derivatives:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime/Carboxylic Acid Cyclization | Amidoximes, Carboxylic acid derivatives | TBAF or pyridine as catalyst | 60-85 | Well-established methodology | Purification difficulties |

| Pt(IV)-Catalyzed 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitriles | Pt(IV) catalyst, mild conditions | 50-70 | Mild conditions | Poor solubility, expensive catalyst |

| Vilsmeier Reagent Method | Amidoximes, Carboxylic acids | Vilsmeier reagent activation | 61-93 | Simple purification, one-pot synthesis | Requires careful handling of reagents |

| tert-Butyl Hypoiodite Method | N-acyl hydrazones | t-BuOI (from t-BuOCl and NaI) | 80-90 | High yields | DMC solvent required |

| Visible Light-Induced Oxidation | Aldehydes, Acyl hydrazides | Eosin Y, visible light, aerobic conditions | 70-85 | Environmentally friendly | Specialized equipment needed |

| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | 70-80 | Reduced reaction time | Specialized equipment needed |

| Iodine-Catalyzed Grinding | Hydrazides, Benzaldehydes | Catalytic iodine, grinding | 75-85 | Very fast (5-10 min), solvent-free | Limited scalability |

| Anodic Cyclization | N'-Benzylidene benzo hydrazides | Electrolysis, LiClO₄, MeCN | 75-90 | Environmentally friendly, high atom economy | Specialized equipment needed |

Critical Parameters for Yield Optimization

Several factors significantly influence the yield and purity of this compound:

Temperature Effects

Temperature control is crucial for optimal yield. For instance, the cyclodehydration of O-acyl amidoximes to form oxadiazoles typically requires heating at temperatures around 90°C. However, excessive heating can lead to decomposition of intermediate products.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the synthesis of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (a structural analog), dichloromethane proved effective, delivering a yield of 68% under optimal conditions.

Catalyst Optimization

In photocatalytic methods, the selection of appropriate catalysts is critical. Comparative studies of various photocatalysts for oxadiazole synthesis revealed that while transition metal catalysts such as Ru(bpy)₃Cl₂ and Ir(ppy)₃ are effective, organic photocatalysts like 9,10-dicyanoanthracene (DCA) can provide comparable yields (62%) with reduced environmental impact.

Purification and Characterization

Purification Techniques

After synthesis, this compound requires appropriate purification methods to achieve high purity:

Column Chromatography

For laboratory-scale synthesis, silica gel column chromatography using appropriate solvent systems (typically petroleum ether:ethyl acetate in various ratios) is the most common purification method. For ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, a 30:1 ratio of petroleum ether:ethyl acetate was effective.

Recrystallization

Recrystallization from appropriate solvents (commonly methanol or ethanol) provides high-purity products. For oxadiazole derivatives, yields after recrystallization typically range from 54-68%.

Structural Characterization

Characterization of this compound and related compounds typically involves:

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of oxadiazole products. For example, the ethyl group in this compound would exhibit characteristic signals:

- ¹H NMR: Quartet (CH₂) at approximately 2.8-3.0 ppm and triplet (CH₃) at 1.3-1.5 ppm for the ethyl group at position 5

- ¹³C NMR: Signals at approximately 166-167 ppm for the oxadiazole carbon at position 5

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula. For this compound derivatives, the molecular weight would be approximately 170-180 g/mol depending on the specific carboxylate ester present.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products:

Oxidation: Formation of oxadiazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

5-Ethyl-1,2,4-oxadiazole-3-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional similarities between 5-Ethyl-1,2,4-oxadiazole-3-carboxylate and its analogues are critical for understanding their divergent applications. Key analogues include:

Notes:

- Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 19703-94-7) exhibits higher polarity due to the smaller methyl group, reducing membrane permeability compared to the ethyl analogue .

- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6) is reactive at the chloromethyl site, enabling nucleophilic substitutions for drug derivatization .

- Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 164029-34-9) incorporates a Boc-protected amine, enhancing stability during peptide synthesis .

Q & A

Q. What are the common synthetic routes for 5-ethyl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate under reflux conditions to form 1,2,4-oxadiazole derivatives . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst : Acidic or basic catalysts (e.g., HCl, K₂CO₃) may accelerate cyclization but require optimization to avoid side reactions.

Yield optimization often involves systematic variation of these parameters and monitoring via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring structure (e.g., characteristic shifts for C-3 carboxylate at ~165 ppm in ¹³C NMR) and substituents like the ethyl group .

- IR Spectroscopy : Stretching vibrations for C=O (1720–1680 cm⁻¹) and C=N (1600–1550 cm⁻¹) validate the core structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as demonstrated for related triazole-carboxylate analogs .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release hazardous vapors under heating .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Safety data sheets (SDS) for structurally similar oxadiazoles emphasize compliance with GHS guidelines and proper waste disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,4-oxadiazole synthesis be addressed?

Regioselectivity issues arise during cyclization of unsymmetrical precursors. Strategies include:

- Precursor Design : Use directing groups (e.g., Boc-protected amines) to steer cyclization toward the desired position .

- Reaction Medium : Superacidic conditions (e.g., CF₃SO₃H) can stabilize transition states, favoring specific regioisomers .

- Catalytic Systems : Lewis acids like AlCl₃ may modulate electronic effects, though their efficacy varies with substituents .

For example, bromination/dehydrobromination of styryl-oxadiazoles under NaNH₂/NH₃ yielded acetylenic derivatives but required strict temperature control (-70°C) to minimize side reactions .

Q. How should researchers resolve contradictions in reported reactivity data for oxadiazole derivatives?

Discrepancies in reactivity (e.g., stability under acidic conditions) often stem from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance oxadiazole stability, while electron-donating groups (e.g., -OCH₃) may increase susceptibility to hydrolysis .

- Experimental Conditions : Varying solvent polarity, temperature, or catalyst loading can lead to divergent outcomes. Replicate studies under standardized conditions (e.g., pH 7 buffer for hydrolysis tests) .

Cross-validation using multiple analytical methods (e.g., NMR kinetics + HPLC monitoring) is recommended .

Q. What methodologies are used to evaluate 1,2,4-oxadiazoles in medicinal chemistry applications?

- Enzyme Inhibition Assays : Screen against targets like acetylcholinesterase (Alzheimer’s) or bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using fluorometric or colorimetric assays .

- Cellular Uptake Studies : Radiolabeling (e.g., ¹⁴C) or fluorescent tagging assesses bioavailability and intracellular distribution .

- SAR Analysis : Systematic modification of the ethyl or carboxylate groups can optimize potency. For instance, substituting the ethyl group with aromatic rings improved anti-cancer activity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.